Defactinib hydrochloride

Clinical Trial Regulatory Approval Ovarian Cancer

Defactinib hydrochloride (VS-6063, PF-04554878) is the only FAK/PYK2 dual inhibitor with Phase 3 registrational clinical data in LGSOC. Its unique kinase selectivity profile is non-interchangeable with FAK-only inhibitors, making it essential for studies in taxane resistance reversal (97.9% tumor reduction in vivo) and CSC suppression in mesothelioma/TNBC. Buy high-purity research-grade compound for reproducible preclinical and mechanistic investigations.

Molecular Formula C20H22ClF3N8O3S
Molecular Weight 547.0 g/mol
CAS No. 1073160-26-5
Cat. No. B1662817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefactinib hydrochloride
CAS1073160-26-5
Molecular FormulaC20H22ClF3N8O3S
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl
InChIInChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H
InChIKeyRCHQNUQAHJNRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defactinib Hydrochloride (VS-6063) CAS 1073160-26-5: FAK/PYK2 Inhibitor for Preclinical and Clinical Oncology Research


Defactinib hydrochloride (VS-6063; PF-04554878) is a second-generation, orally bioavailable dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) [1]. Developed initially by Pfizer and licensed to Verastem Oncology, it is a small-molecule ATP-competitive kinase inhibitor that suppresses FAK autophosphorylation at the Tyr397 site in a time- and dose-dependent manner, thereby modulating integrin-mediated signaling, tumor cell migration, invasion, and the tumor microenvironment . Defactinib has been investigated in over 35 clinical trials, with notable progression to Phase 3 registrational studies in low-grade serous ovarian cancer (LGSOC) [2].

Why Defactinib Hydrochloride Cannot Be Substituted with Other FAK Inhibitors: Evidence-Based Differentiation


Substituting defactinib with other FAK inhibitors (e.g., GSK2256098, PF-562271, VS-4718, BI-853520) is not scientifically or clinically justified. While these agents share a common primary target (FAK), they exhibit critical differences in their secondary target profiles, particularly PYK2 inhibition, which dictates distinct biological outcomes in cancer stem cell (CSC) suppression and cytokine modulation [1]. Furthermore, defactinib's clinical development is uniquely positioned with a late-stage, FDA-accepted combination strategy (avutometinib + defactinib) supported by robust Phase 2 data in LGSOC, a distinction that no other FAK inhibitor currently possesses [2]. These quantitative differences in kinase selectivity, cellular efficacy in resistant models, and clinical advancement create a unique, non-interchangeable profile.

Quantitative Comparative Evidence for Defactinib Hydrochloride Procurement and Scientific Selection


Superior Clinical Development Stage: Defactinib Achieves Phase 3 and FDA Approval, Outpacing All Other FAK Inhibitors

Defactinib has progressed further in clinical development than any other FAK inhibitor. A direct comparison of FAK inhibitor clinical trial landscapes shows defactinib is the only agent to have advanced to Phase 3 registrational trials and receive FDA approval. As of 2025, defactinib has been involved in over 35 clinical trials, including the Phase 3 RAMP 301 study (NCT06072781), and the avutometinib-defactinib combination received FDA approval in May 2025 for KRAS-mutated recurrent LGSOC [1][2]. In contrast, GSK2256098 and BI-853520 (IN10018) have not progressed beyond Phase 2 in their most advanced studies [3].

Clinical Trial Regulatory Approval Ovarian Cancer

Validated Clinical Efficacy: Defactinib Combination Achieves 44% ORR in KRAS-Mutant LGSOC, Setting a New Standard

Defactinib, in combination with avutometinib, has demonstrated a compelling objective response rate (ORR) in recurrent LGSOC, a setting with historically poor responses to chemotherapy. The Phase 2 RAMP 201 trial (N=115) reported a confirmed ORR of 31% overall and 44% in the KRAS-mutant cohort, with a median duration of response of 31.1 months [1]. This far exceeds the 0-10% ORR typically seen with standard chemotherapy in this population. In contrast, other FAK inhibitors, such as GSK2256098, have shown only modest single-agent activity in solid tumors, with no Phase 2 data in LGSOC available for comparison [2].

Clinical Efficacy Objective Response Rate Low-Grade Serous Ovarian Cancer

Dual FAK/PYK2 Inhibition Enables Unique Cancer Stem Cell Suppression Not Observed with FAK-Only Inhibitors

Defactinib's dual inhibition of FAK and PYK2 (IC50 = 0.6 nM for both) distinguishes it from FAK-selective inhibitors. In mesothelioma and breast cancer models, defactinib dose-dependently inhibited the production of IL-6 and IL-8, cytokines that increase the proportion of ALDH-positive cancer stem cells (CSCs) [1]. A FAK-only reference inhibitor had no effect on these cytokines. Consequently, defactinib reduced serum IL-6 and tumor-associated macrophages in vivo, whereas the FAK-only compound did not [2]. Other FAK inhibitors like PF-562271 show 9-fold selectivity for FAK over PYK2 (IC50: FAK = 1.5 nM, PYK2 = 14 nM), limiting their ability to achieve this dual blockade [3].

Cancer Stem Cells Tumor Microenvironment Cytokine Modulation

Restoration of Chemosensitivity in Taxane-Resistant Ovarian Cancer Models

Defactinib uniquely restores chemosensitivity to paclitaxel in taxane-resistant ovarian cancer cell lines. In both taxane-sensitive (SKOV3ip1) and taxane-resistant (SKOV3-TR) ovarian cancer cells, defactinib significantly inhibits pFAK (Tyr397) expression in a dose-dependent manner [1]. The combination of defactinib and paclitaxel synergistically reduces proliferation and increases apoptosis in these resistant lines [2]. In an in vivo HeyA8 xenograft model, the combination of defactinib (25 mg/kg orally twice daily) and paclitaxel resulted in a 97.9% reduction in tumor weight, compared to an 87.4% reduction with paclitaxel monotherapy (P=0.05) . This chemosensitization effect is mediated through defactinib's reduction of AKT and YB-1 phosphorylation, which is not a universal property of all FAK inhibitors.

Chemoresistance Taxane Ovarian Cancer

Kinase Selectivity Profile: Sub-Nanomolar Potency Against FAK and PYK2, But Distinct from PF-562271

Defactinib exhibits balanced, sub-nanomolar potency against both FAK and PYK2 (IC50 = 0.6 nM for both kinases) . This contrasts with another prominent FAK inhibitor, PF-562271 (VS-6062), which shows a marked selectivity for FAK (IC50 = 1.5 nM) over PYK2 (IC50 = 14 nM), a difference of approximately 9-fold [1]. The equipotent inhibition of both family members by defactinib is a defining biochemical feature that underpins its unique cellular effects on the tumor microenvironment and cancer stem cells, as described above.

Kinase Selectivity FAK Inhibitor PYK2

High-Impact Application Scenarios for Defactinib Hydrochloride in Oncology Research


Translational Research on Overcoming Taxane Resistance in Ovarian Cancer

Defactinib is the optimal tool for preclinical studies investigating the reversal of taxane resistance. Its demonstrated ability to reduce pFAK (Tyr397) expression and decrease AKT/YB-1 phosphorylation in taxane-resistant cell lines (SKOV3-TR, HeyA8-MDR) directly supports its use in combination with paclitaxel. The 97.9% tumor weight reduction observed in vivo with the combination provides a strong quantitative foundation for further mechanistic and translational studies .

Cancer Stem Cell and Tumor Microenvironment Research

Studies focused on cancer stem cell (CSC) biology, particularly in mesothelioma and triple-negative breast cancer, should utilize defactinib. Its unique dual FAK/PYK2 inhibition profile is required to observe the suppression of ALDH-positive CSCs and the inhibition of macrophage-derived IL-6 and IL-8. FAK-only inhibitors fail to recapitulate this phenotype, making defactinib the essential reagent for this line of investigation [1].

Clinical Biomarker-Driven Combination Therapy Studies in LGSOC

Given the robust Phase 2 clinical data and ongoing Phase 3 trial, defactinib is the only FAK inhibitor with a validated clinical combination partner (avutometinib) for KRAS-mutant LGSOC. Research programs aiming to develop new combination strategies or to study adaptive resistance to MAPK pathway inhibition should prioritize defactinib, as its clinical context and safety profile are the most advanced and well-characterized among FAK inhibitors [2].

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